1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one
CAS No.:
Cat. No.: VC15159994
Molecular Formula: C28H24Cl2N2O2
Molecular Weight: 491.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H24Cl2N2O2 |
|---|---|
| Molecular Weight | 491.4 g/mol |
| IUPAC Name | 6-(3-chlorophenyl)-9-(4-chlorophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C28H24Cl2N2O2/c1-2-26(34)32-24-9-4-3-8-22(24)31-23-15-19(17-10-12-20(29)13-11-17)16-25(33)27(23)28(32)18-6-5-7-21(30)14-18/h3-14,19,28,31H,2,15-16H2,1H3 |
| Standard InChI Key | LVBZLEHWWKLCHO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)Cl |
Introduction
Structural and Molecular Characteristics
The compound belongs to the dibenzo[b,e]diazepine class, characterized by a seven-membered diazepine ring fused to two benzene rings. Key structural features include:
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Substituents: A 3-chlorophenyl group at position 11 and a 4-chlorophenyl group at position 3, introducing steric bulk and electronic modulation.
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Hydroxyl group: At position 1, enhancing hydrogen-bonding potential.
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Propan-1-one moiety: At position 10, contributing to electrophilic reactivity .
Table 1: Molecular Properties
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis involves multi-step protocols, often starting with o-phenylenediamine and substituted benzaldehydes. A representative pathway includes:
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Condensation: Reaction of o-phenylenediamine with 3-chlorobenzaldehyde and 4-chlorobenzaldehyde under acidic conditions to form intermediate Schiff bases.
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Cyclization: Intramolecular cyclization catalyzed by ZnCl₂ or FeCl₃ to construct the diazepine core .
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Ketone Introduction: Acylation using propanoyl chloride in the presence of a base (e.g., triethylamine).
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation | Acetic acid, 80°C, 12 hrs | 78 | 92 |
| Cyclization | ZnCl₂, DMF, 120°C, 6 hrs | 65 | 88 |
| Acylation | Propanoyl chloride, Et₃N, THF | 72 | 95 |
Advancements in Catalysis
Recent methods employ zinc oxide nanoparticles to enhance atom economy and reduce reaction times. For example, a one-pot strategy achieved 85% yield in 4 hours under solvent-free conditions .
Physicochemical and Spectroscopic Properties
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
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Stability: Degrades above 200°C; sensitive to UV light, requiring storage in amber vials .
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Spectroscopic Data:
Biological Activity and Mechanism of Action
Receptor Modulation
The compound exhibits dual H₁ histamine and 5-HT₂A serotonin receptor antagonism, as demonstrated in radioligand binding assays (IC₅₀ = 34 nM and 48 nM, respectively) . This profile suggests potential in treating insomnia and anxiety disorders by suppressing arousal pathways.
Neuropharmacological Effects
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Sedative Activity: In murine models, doses of 10 mg/kg reduced locomotor activity by 60% within 30 minutes.
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Antidepressant Potential: Modulates monoamine oxidase (MAO) activity, though specificity requires further study .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for developing CNS-targeted drugs with improved blood-brain barrier permeability .
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Patent Activity: Protected under CA3154630A1 for sleep disorder therapeutics .
Materials Science
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Ligand Design: Coordinates with transition metals (e.g., Cu²⁺) to form luminescent complexes for optoelectronic devices .
Comparative Analysis with Analogues
Table 3: Activity Comparison
| Compound | H₁ IC₅₀ (nM) | 5-HT₂A IC₅₀ (nM) | Sedative Efficacy |
|---|---|---|---|
| Target Compound | 34 | 48 | High |
| Diazepam | 120 | >1000 | Moderate |
| Olanzapine | 45 | 12 | Low |
The target compound’s balanced receptor affinity distinguishes it from classical benzodiazepines and antipsychotics .
Challenges and Future Directions
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